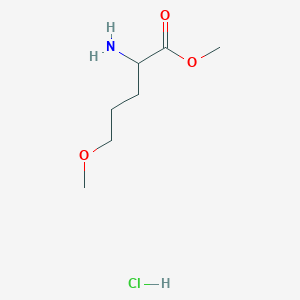
Methyl 2-amino-5-methoxypentanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-5-methoxypentanoate hydrochloride can be synthesized through the esterification of amino acids. One common method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature . This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The use of protic acids such as gaseous hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as thionyl chloride, are common in these processes . These methods ensure high purity and yield, making the compound suitable for various research applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-methoxypentanoate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-amino-5-methoxypentanoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.
Biology: Employed in the study of amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-methoxypentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as protein synthesis and amino acid metabolism .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-methylpropanoate hydrochloride
- Methyl 2-amino-3-methoxypropanoate hydrochloride
- Methyl 2-amino-4-methoxybutanoate hydrochloride
Uniqueness
Methyl 2-amino-5-methoxypentanoate hydrochloride is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and biological processes. Its methoxy group at the fifth position and amino group at the second position provide distinct reactivity and functionality compared to similar compounds.
Properties
Molecular Formula |
C7H16ClNO3 |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
methyl 2-amino-5-methoxypentanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO3.ClH/c1-10-5-3-4-6(8)7(9)11-2;/h6H,3-5,8H2,1-2H3;1H |
InChI Key |
GIUAWZWTPVFTLT-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC(C(=O)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















